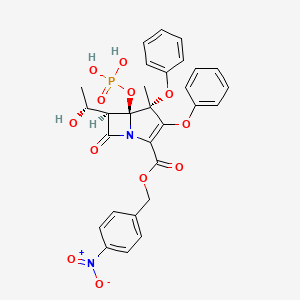
Proteinase K
Übersicht
Beschreibung
Proteinase K is a serine protease that was first isolated from the fungus Tritirachium album Limber. It is named for its ability to digest keratin and is known for its broad substrate specificity, which allows it to hydrolyze a variety of peptide bonds. This enzyme is widely used in molecular biology, particularly in procedures that require the digestion of proteins, such as the isolation of nucleic acids and the preparation of samples for mass spectrometry analysis .
Synthesis Analysis
The synthesis of Proteinase K has been studied extensively. The cDNA and chromosomal gene encoding Proteinase K from Tritirachium album Limber have been cloned and expressed in Escherichia coli. The gene is composed of two exons and one intron, and the primary translation product undergoes post-translational modifications to form the mature enzyme. The expression of the proproteinase-K gene in E. coli resulted in proteolytic activity, suggesting that the fusion proteins were correctly secreted and processed .
Molecular Structure Analysis
Proteinase K has a molecular mass of approximately 40,231 Da and consists of 384 amino acid residues. The enzyme's three-dimensional structure has been determined by X-ray diffraction, revealing that it belongs to the subtilisin family of serine proteases. It has a catalytic triad consisting of Asp39, His69, and Ser224, and contains two disulfide bonds that contribute to the stability of its tertiary structure. Proteinase K also exhibits two calcium-binding sites, which are crucial for its enzymatic activity. The removal of calcium ions results in a loss of activity, which is thought to be due to structural deformation affecting the substrate-recognition site .
Chemical Reactions Analysis
Proteinase K's mode of action involves the hydrolysis of peptide bonds. The enzyme's active site contains an extended binding region with several subsites, including a hydrophobic S1-subsite. The specificity of Proteinase K towards various substrates has been investigated, and it has been found that the enzyme assists in the electrophilic catalytic mechanism during acylation. The deacylation of an acyl-enzyme intermediate is considered the rate-limiting step in the hydrolysis reaction .
Physical and Chemical Properties Analysis
Proteinase K is known for its stability over a wide range of pH levels and its high hydrolytic activity. However, its thermal stability is relatively low, which can limit its applications in industrial processes. Efforts to improve the thermal stability of Proteinase K have included the derivatization with heavy atoms such as praseodymium ions, which significantly increased the denaturation temperature of the enzyme. Additionally, mutations have been introduced to enhance the rigidity of the catalytic center, resulting in improved thermostability and catalytic performance .
Case Studies and Applications
Proteinase K has been employed in various applications, including the degradation of proteins for nucleic acid isolation and the speciation of proteins for mass spectrometry-based analysis. For instance, magnetic nanoparticles have been used for the immobilization of Proteinase K, which has shown improved thermal and storage stabilities, reusability, and efficiency in protein degradation for mass spectrometry analysis. Such advancements have broadened the potential use of Proteinase K in both research and industrial settings .
Wissenschaftliche Forschungsanwendungen
1. 3D Printing and Biosensing Platforms
Proteinase K has been utilized in innovative ways in 3D printing technologies. It is specifically employed to sculpt 3D-printed graphene/polylactic acid (PLA) structures, turning them into sensitive electroactive platforms. By digesting PLA, Proteinase K exposes electroactive graphene sheets, allowing for the creation of tailor-made electrodes with potential biosensing applications (Manzanares-Palenzuela et al., 2019).
2. Biological Science Research and Bioprocessing
Proteinase K is a vital serine protease with diverse applications in biological science research and bioprocessing. Its catalytic properties and the potential for recombinant expression make it a significant tool in these fields, with promising future applications in food and feed industries (Wu Tong, 2013).
3. Molecular Structure Analysis
The detailed molecular structure of Proteinase K has been analyzed using X-ray diffraction. This analysis is crucial for understanding its stability, activity, and interaction with substrates, thus informing its application in various scientific studies (Betzel et al., 1988).
4. Enzyme Immobilization and Mass Spectrometry
Proteinase K is used in the degradation of proteins in cell lysates and speciation of proteins for mass spectrometry analysis. Innovative immobilization techniques have been developed for its use in advanced mass spectrometry-based techniques, enhancing the analysis and identification of proteins (Bayramoglu et al., 2020).
5. Enhancing Thermal Stability
Research has focused on enhancing the thermal stability of Proteinase K, crucial for its application in industrial processes. Techniques like heavy-atom derivatization have been used to significantly increase its thermal stability, broadening its utility in various processes (Yazawa et al., 2016).
6. Biomedical Applications
In biomedical research, Proteinase K is used for degrading proteins during nucleic acid isolation and in proteomics. Its stable immobilization in various mediums, like glass tubes and microfluidic channels, has opened doors for its application in protein analysis and related fields (Küchler et al., 2015).
7. Development of Bioactive Peptides
Proteinase K-assisted hydrolysis of fish skin collagen leads to the creation of bioactive peptides. These peptides exhibit properties like free radical scavenging and wound healing, which are significant in pharmaceutical and nutraceutical formulations (Ilie et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Proteinase K is a crucial reagent in scientific applications, including the extraction of high-quality DNA/RNA for downstream analysis in clinical and diagnostic labs, molecular biology research, pharmaceutical and biotech industries . It is also instrumental in the isolation of intact genomic DNA and RNA from varied sample types . The future of Proteinase K in molecular research and diagnostics is promising .
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N2O12P/c1-18(32)23-26(33)30-24(27(34)40-17-19-13-15-20(16-14-19)31(35)36)25(41-21-9-5-3-6-10-21)28(2,29(23,30)43-44(37,38)39)42-22-11-7-4-8-12-22/h3-16,18,23,32H,17H2,1-2H3,(H2,37,38,39)/t18-,23-,28-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPAKHMWUJJXOM-ANOMEZDXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N2C1(C(C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N2[C@]1([C@](C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N2O12P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
CAS RN |
39450-01-6 | |
| Record name | Proteinase, Tritirachium album serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039450016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



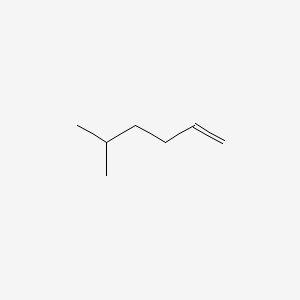
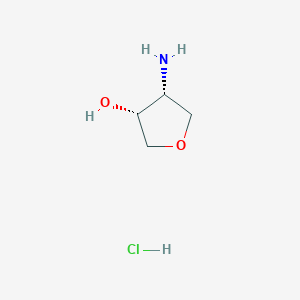
![5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B3028844.png)
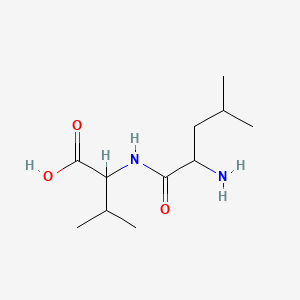
![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)
![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)
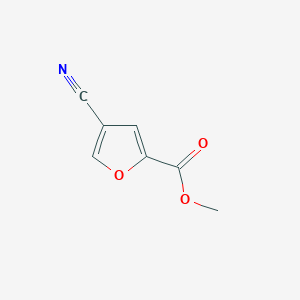
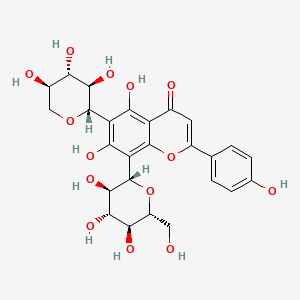
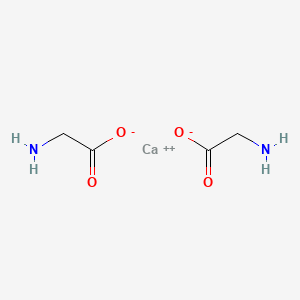
![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)
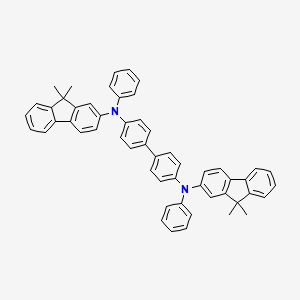
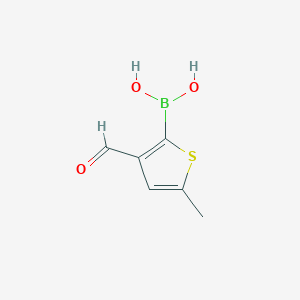
![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)